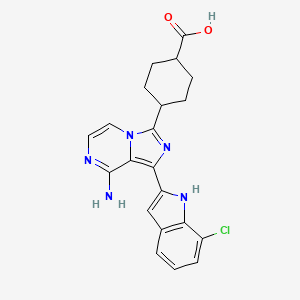
OXA-01
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
OXA-01 es un compuesto de bajo peso molecular, biodisponible por vía oral, que funciona como un potente inhibidor tanto del complejo 1 diana de la rapamicina de mamíferos (mTORC1) como del complejo 2 diana de la rapamicina de mamíferos (mTORC2). La diana de la rapamicina de mamíferos es un nodo central en la vía de señalización de la fosfoinositol 3-quinasa/proteína quinasa B/diana de la rapamicina de mamíferos, que es crucial para la regulación del crecimiento, proliferación y supervivencia celular. This compound ha mostrado una actividad antitumoral significativa y se está estudiando su potencial en la terapia contra el cáncer .
Mecanismo De Acción
OXA-01 ejerce sus efectos inhibiendo la actividad quinasa tanto del complejo 1 diana de la rapamicina de mamíferos (mTORC1) como del complejo 2 diana de la rapamicina de mamíferos (mTORC2). Esta inhibición conduce a una reducción en la fosforilación de la proteína quinasa B, un efector aguas abajo de los complejos diana de la rapamicina de mamíferos. Al bloquear tanto el complejo 1 diana de la rapamicina de mamíferos (mTORC1) como el complejo 2 diana de la rapamicina de mamíferos (mTORC2), this compound interrumpe eficazmente las vías de crecimiento y supervivencia celular, lo que lleva a un aumento de la apoptosis en las células cancerosas .
Análisis Bioquímico
Biochemical Properties
OXA-01 plays a crucial role in biochemical reactions by inhibiting mTORC1 and mTORC2 with IC50 values of 11 and 29 nM, respectively . This inhibition leads to a reduction in VEGF production in tumors, which is associated with decreased vessel sprouting . The compound interacts with mTOR, a key protein involved in cell growth, proliferation, and survival, by binding to its active site and preventing its activation. This interaction disrupts the downstream signaling pathways that are essential for cellular functions.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. By inhibiting mTORC1 and mTORC2, this compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The inhibition of mTORC1 leads to a decrease in protein synthesis and cell growth, while the inhibition of mTORC2 affects cell survival and cytoskeletal organization. These effects collectively contribute to the compound’s ability to reduce tumor growth and angiogenesis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with mTOR, leading to the inhibition of its kinase activity . This inhibition prevents the phosphorylation of downstream targets such as S6K1 and Akt, which are critical for cell growth and survival. Additionally, this compound induces changes in gene expression by modulating the activity of transcription factors regulated by mTOR signaling. These molecular interactions and changes in gene expression are central to the compound’s biochemical and cellular effects.
Métodos De Preparación
La síntesis de OXA-01 implica varios pasos clave. La ruta sintética principal incluye la iodociclización de alcoholes alquenílicos para formar compuestos oxa-espirocíclicos. Se ha demostrado que este método mejora la solubilidad en agua y reduce la lipofilia . Los métodos de producción industrial para this compound todavía están en desarrollo, pero la síntesis del compuesto generalmente implica el uso de técnicas avanzadas de síntesis orgánica para garantizar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
OXA-01 se somete a varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y de los reactivos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir productos desoxigenados .
Aplicaciones Científicas De Investigación
OXA-01 tiene una amplia gama de aplicaciones en investigación científica. En química, se utiliza como compuesto de herramienta para estudiar la vía de señalización de la diana de la rapamicina de mamíferos. En biología y medicina, this compound se está investigando por su potencial para mejorar la apoptosis en células cancerosas, particularmente en líneas celulares de carcinoma de ovario resistentes a los agentes quimioterapéuticos convencionales . Además, this compound ha mostrado promesa en la reducción de la producción del factor de crecimiento endotelial vascular en tumores, lo que está asociado con una disminución en la brotación de vasos y efectos antiangiogénicos .
Comparación Con Compuestos Similares
OXA-01 es único en su capacidad para inhibir tanto el complejo 1 diana de la rapamicina de mamíferos (mTORC1) como el complejo 2 diana de la rapamicina de mamíferos (mTORC2), mientras que otros inhibidores como la rapamicina inhiben selectivamente solo el complejo 1 diana de la rapamicina de mamíferos (mTORC1). Esta inhibición dual da como resultado efectos antitumorales y antiangiogénicos más pronunciados. Compuestos similares incluyen la rapamicina, el everolimus y el temsirolimus, que también son inhibidores de la diana de la rapamicina de mamíferos, pero difieren en su selectividad y eficacia .
Propiedades
IUPAC Name |
4-[8-amino-1-(7-chloro-1H-indol-2-yl)imidazo[1,5-a]pyrazin-3-yl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c22-14-3-1-2-13-10-15(25-16(13)14)17-18-19(23)24-8-9-27(18)20(26-17)11-4-6-12(7-5-11)21(28)29/h1-3,8-12,25H,4-7H2,(H2,23,24)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCAKZGNKOZXBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NC(=C3N2C=CN=C3N)C4=CC5=C(N4)C(=CC=C5)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of OXA-01 and how does it differ from rapamycin?
A: this compound is a potent, selective, and orally bioavailable ATP-competitive inhibitor of both mechanistic target of rapamycin complex 1 (mTORC1) and mTORC2. [] This dual inhibition distinguishes it from rapamycin, which primarily inhibits mTORC1. By targeting both complexes, this compound achieves more complete inhibition of the mTOR pathway, affecting downstream signaling cascades involved in cell growth, proliferation, survival, and angiogenesis. [, ] One crucial downstream effect is the attenuation of 4E-binding protein 1 (4E-BP1) phosphorylation, a key regulator of the translation of growth factors like vascular endothelial growth factor (VEGF). []
Q2: How does the inhibition of VEGF production by this compound contribute to its antitumor activity?
A: this compound significantly reduces VEGF production in tumors, leading to decreased vessel sprouting and normalization of vascular architecture. [] This contrasts with the selective VEGFR inhibitor OSI-930, which causes significant vascular regression but does not reduce tumor VEGF levels. [] Importantly, while tumor vessels rapidly regrow after stopping OSI-930 treatment, this regrowth is significantly reduced by this compound, highlighting its role in suppressing angiogenesis. []
Q3: What is the preclinical evidence supporting the combined use of this compound with a VEGFR inhibitor?
A: Combining this compound with a VEGFR inhibitor like OSI-930 demonstrates synergistic antitumor effects in preclinical models. [] This combination leads to enhanced tumor cell apoptosis in vivo compared to either agent alone. [] Furthermore, in human tumor xenograft models, the combination of OSI-027 (a close analogue of this compound) with sunitinib (a multikinase/VEGFR2 inhibitor) resulted in greater tumor growth inhibition than either drug alone. []
Q4: What are the key structural features of this compound that contribute to its activity and selectivity?
A: While the exact structural details of this compound are not publicly available in the provided research papers, they describe it as an ATP-competitive inhibitor of mTORC1/2, suggesting it binds to the ATP-binding site of these kinases. [, ] Its high selectivity for mTOR over other kinases like PI3K isoforms and DNA-PK suggests a specific interaction with structural features unique to the mTOR kinase domain. [] Further research into the structure-activity relationship (SAR) of this compound and its analogues could provide valuable insights into the molecular determinants of its potency and selectivity.
Q5: What is the current clinical development status of this compound (OSI-027)?
A: OSI-027, a close analogue of this compound, is currently undergoing phase I clinical trials in cancer patients. [] These trials aim to evaluate its safety, determine the optimal dose for further investigation, and potentially gather preliminary data on its efficacy in humans.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
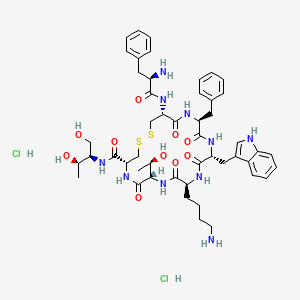





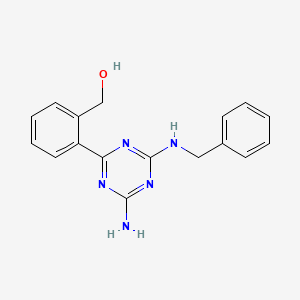
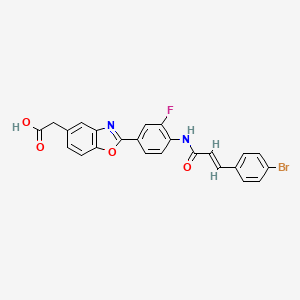
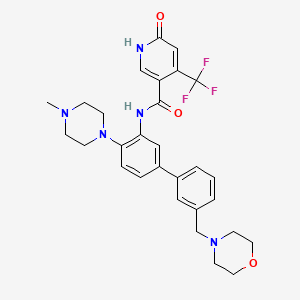
![(R)-1-(1-((S)-Tetrahydro-2H-pyran-3-yl)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)ethanol](/img/structure/B609725.png)

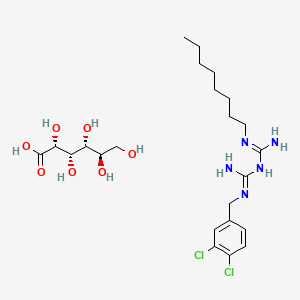

![8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B609732.png)
